Baclofen Analogues: The synthesis of 3-benzo[b]furyl and 3-thienylaminobutyric acid isomers as GABA-B receptor ligands [] suggests potential adaptation for (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid. Modifying the synthesis by using a benzo[b]thiophene starting material and employing chiral resolution techniques could yield the target molecule.
Peptide Synthesis: The use of L-3-benzothienylalanine (Bta) as a tryptophan replacement in HIV-1 Env gp120 antagonist peptides [] demonstrates the feasibility of incorporating benzo[b]thiophene moieties into peptide structures. Standard peptide synthesis protocols could be adapted to incorporate (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid.
Applications
Peptide-Based Therapeutics: (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid could be used as a building block for novel peptides with improved pharmacological properties, such as enhanced stability, targeted delivery, and increased receptor specificity [].
Related Compounds
Compound Description: Baclofen (4-amino-3-(4-chlorophenyl)butyric acid) is a selective agonist for GABA-B receptors. Its R-(-)-enantiomer is approximately 100 times more potent than the S-(+)-enantiomer. []
Relevance: Baclofen serves as a structural starting point for exploring new GABA-B receptor ligands. Its structural similarity to (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid lies in the presence of the aminobutyric acid core. Researchers are interested in understanding how modifications to this core, such as the replacement of the phenyl ring with benzo[b]furan or benzo[b]thiophene moieties, influence GABA-B receptor binding affinity. []
Compound Description: This compound is a potent and specific ligand for GABA-B receptors. It exhibits an IC50 value of 5.4 μM for displacing [3H]GABA. []
Relevance: This compound highlights the potential of replacing the phenyl ring in Baclofen with a heteroaromatic system, such as benzo[b]furan, to achieve potent and specific GABA-B receptor binding. This finding suggests that (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, with its benzo[b]thiophene moiety, might also exhibit interesting GABA-B receptor binding properties. []
HNG-156
Compound Description: HNG-156 is a peptide triazole with nanomolar binding affinity to HIV-1 Env gp120. Its structure is R-I-N-N-I-X-W-S-E-A-M-M-CONH2, where X represents ferrocenyltriazole-Pro (FtP). HNG-156 inhibits gp120 binding to CD4 and the co-receptor surrogate mAb 17b, demonstrating potent antiviral activity in cell infection assays. []
Relevance: This peptide, while structurally different from (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, informs the development of peptidomimetic antiviral agents. The research focuses on replacing natural amino acid residues with non-natural counterparts, aiming to enhance metabolic stability. This approach is relevant because (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, being a non-natural amino acid, could be a valuable building block for creating such peptidomimetics. []
UM-24
Compound Description: UM-24 (Cit-N-N-I-X-W-S-CONH2) represents a truncated analog of HNG-156. It retains the crucial central LX-LW cluster and exhibits similar functional properties as its parent peptide triazole, including dual receptor site antagonism and antiviral activity. []
Relevance: UM-24 demonstrates that shorter peptides incorporating non-natural amino acids can maintain the desired biological activity. This finding further supports the potential of (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid as a component in designing peptidomimetics with improved stability and potentially enhanced antiviral activity. []
KR-41
Compound Description: KR-41 is an analog of UM-24 where the critical “hot spot” residue Trp 6 is replaced with L-3-benzothienylalanine (Bta). Despite this modification, KR-41 retains dual receptor site antagonism and antiviral activity. []
Relevance: KR-41 directly demonstrates the successful incorporation of a benzothiophene-containing amino acid, L-3-benzothienylalanine, into a bioactive peptide while preserving its function. This success strongly suggests that (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid, sharing the same benzothiophene moiety, could be a viable building block for developing peptidomimetic inhibitors of HIV-1 Env gp120 and potentially other targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Droxidopa is an orally available prodrug of norepinephrine that is used in the treatment of symptomatic orthostatic hypotension due to neurogenic causes of autonomic failure. Droxidopa has had limited clinical use, but has not been linked to serum enzyme elevations nor to instances of clinically apparent acute liver injury. Droxidopa is a serine derivative that is L-serine substituted at the beta-position by a 3,4-dihydroxyphenyl group. A prodrug for noradrenalone, it is used for treatment of neurogenic orthostatic hypotension It has a role as a prodrug, a vasoconstrictor agent and an antihypertensive agent. It is a catechol and a L-tyrosine derivative. Droxidopa is a precursor of noradrenaline that is used in the treatment of Parkinsonism. It is approved for use in Japan and is currently in trials in the U.S. The racaemic form (dl-threo-3,4-dihydroxyphenylserine) has also been used, and has been investigated in the treatment of orthostatic hypotension. There is a deficit of noradrenaline as well as of dopamine in Parkinson's disease and it has been proposed that this underlies the sudden transient freezing seen usually in advanced disease. Though L-DOPS has been used in Japan and Southeast Asia already for some time, it is also currently in clinical trials at the phase III point in the United States (U.S.), Canada, Australia, and throughout Europe. Provided L-DOPS successfully completes clinical trials, it could be approved for the treatment of neurogenic orthostatic hypotension (NOH) as early as 2011. Additionally, phase II clinical trials for intradialytic hypotension are also underway. Chelsea Therapeutics obtained orphan drug status (ODS) for L-DOPS in the U.S. for NOH, and that of which associated with Parkinson's disease , pure autonomic failure, and multiple system atrophy, and is the pharmaceutical company developing it in that country.